N-(4'-Bromo-[1,1'-biphenyl]-4-yl)-3-chlorobenzamide
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Overview
Description
N-(4’-Bromo-[1,1’-biphenyl]-4-yl)-3-chlorobenzamide is an organic compound that features a biphenyl structure substituted with a bromine atom at the 4’ position and a chlorobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4’-Bromo-[1,1’-biphenyl]-4-yl)-3-chlorobenzamide typically involves a multi-step process. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of biphenyl with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Bromination: The biphenyl derivative is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 4’ position.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(4’-Bromo-[1,1’-biphenyl]-4-yl)-3-chlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted biphenyl derivatives, while coupling reactions can produce larger, more complex aromatic systems.
Scientific Research Applications
N-(4’-Bromo-[1,1’-biphenyl]-4-yl)-3-chlorobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving protein-ligand interactions due to its ability to form stable complexes.
Industry: It can be used in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of N-(4’-Bromo-[1,1’-biphenyl]-4-yl)-3-chlorobenzamide involves its interaction with specific molecular targets. The biphenyl structure allows it to fit into hydrophobic pockets of proteins, potentially inhibiting or modulating their activity. The bromine and chlorobenzamide groups can form additional interactions, such as hydrogen bonds or halogen bonds, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
4-Bromobiphenyl: Similar structure but lacks the chlorobenzamide group.
4-Chlorobiphenyl: Similar structure but lacks the bromine atom.
N-(4’-Chloro-[1,1’-biphenyl]-4-yl)-3-chlorobenzamide: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
N-(4’-Bromo-[1,1’-biphenyl]-4-yl)-3-chlorobenzamide is unique due to the presence of both bromine and chlorobenzamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in the similar compounds listed above .
Properties
Molecular Formula |
C19H13BrClNO |
---|---|
Molecular Weight |
386.7 g/mol |
IUPAC Name |
N-[4-(4-bromophenyl)phenyl]-3-chlorobenzamide |
InChI |
InChI=1S/C19H13BrClNO/c20-16-8-4-13(5-9-16)14-6-10-18(11-7-14)22-19(23)15-2-1-3-17(21)12-15/h1-12H,(H,22,23) |
InChI Key |
KPNNDQFDCJEWRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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